molecular formula C6H6F2N2 B1301190 3,5-Difluorobenzene-1,2-diamine CAS No. 2369-29-1

3,5-Difluorobenzene-1,2-diamine

Cat. No.: B1301190
CAS No.: 2369-29-1
M. Wt: 144.12 g/mol
InChI Key: QGNXDMSEEPNKCF-UHFFFAOYSA-N
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Description

3,5-Difluorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6F2N2. It is a derivative of benzene, where two amino groups and two fluorine atoms are substituted at the 1,2 and 3,5 positions, respectively.

Scientific Research Applications

3,5-Difluorobenzene-1,2-diamine has several applications in scientific research:

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and adequate ventilation is recommended .

Future Directions

1,2-Diamino-3,5-difluorobenzene has potential applications in the development of conjugated polymers for organic solar cells . The compound’s straightforward synthesis and high efficiency make it a promising candidate for future research in this area .

Biochemical Analysis

Biochemical Properties

1,2-Diamino-3,5-difluorobenzene plays a significant role in biochemical reactions, particularly in the formation of quinoxaline derivatives through condensation reactions with glyoxylic acid . This compound interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which stabilize the resulting molecular complexes.

Cellular Effects

1,2-Diamino-3,5-difluorobenzene has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, potentially affecting the expression of specific genes and the overall metabolic activity of the cell . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 1,2-Diamino-3,5-difluorobenzene exerts its effects through specific binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,2-Diamino-3,5-difluorobenzene can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Diamino-3,5-difluorobenzene can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Diamino-3,5-difluorobenzene remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 1,2-Diamino-3,5-difluorobenzene in animal models vary with different dosages. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse reactions . Threshold effects have been observed, where a specific dosage level triggers significant changes in biological activity. It is essential to determine the optimal dosage range to achieve the desired biochemical effects without causing harm to the organism.

Metabolic Pathways

1,2-Diamino-3,5-difluorobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within the cell. The compound can affect metabolic flux and alter the levels of specific metabolites . For example, it may participate in oxidation-reduction reactions, contributing to the generation of reactive intermediates that play a role in cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,2-Diamino-3,5-difluorobenzene is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport mechanisms ensure that 1,2-Diamino-3,5-difluorobenzene reaches its target sites, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 1,2-Diamino-3,5-difluorobenzene is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell . For instance, 1,2-Diamino-3,5-difluorobenzene may be directed to the mitochondria, where it can influence mitochondrial processes and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Difluorobenzene-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 1,2-difluorobenzene with ammonia under specific conditions. Another method includes the reduction of 1,2-dinitro-3,5-difluorobenzene using a suitable reducing agent .

Industrial Production Methods

In industrial settings, the production of 1,2-diamino-3,5-difluorobenzene typically involves large-scale chemical reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluorobenzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Difluorobenzene-1,2-diamine is unique due to the specific positioning of its amino and fluorine groups, which confer distinct chemical properties. The presence of fluorine atoms enhances its stability and reactivity, making it suitable for various applications in organic synthesis and materials science .

Properties

IUPAC Name

3,5-difluorobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGNXDMSEEPNKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371575
Record name 1,2-Diamino-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2369-29-1
Record name 1,2-Diamino-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2369-29-1
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